molecular formula C6H6ClNO2 B6275442 3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde CAS No. 2763779-62-8

3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6275442
CAS No.: 2763779-62-8
M. Wt: 159.6
InChI Key:
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Description

3-(2-Chloroethyl)-1,2-oxazole-4-carbaldehyde (CEC) is an important organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 52°C and a density of 1.039 g/mL at 25°C. CEC can be synthesized from a variety of starting materials, including ethyl chloroformate and dimethyl oxazole-4-carbaldehyde. It is a versatile reagent that has been used in a wide range of applications, including organic synthesis, biochemistry, and pharmaceuticals.

Scientific Research Applications

3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as an intermediate in pharmaceuticals. It has been used to synthesize a variety of compounds, including amines, alcohols, and carboxylic acids. It has also been used in the synthesis of peptides and other biologically active compounds. Additionally, it has been used in the synthesis of dyes and fluorescent compounds.

Mechanism of Action

3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde is a versatile reagent that can be used to catalyze a variety of reactions. In nucleophilic substitution reactions, this compound acts as a nucleophile, attacking an electrophilic center, such as a carbonyl group, and displacing a leaving group. In addition, this compound can be used to catalyze a variety of other reactions, such as addition reactions, condensation reactions, and esterification reactions.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to have any toxic effects, and it is not known to be a carcinogen or mutagen. Additionally, it is not known to have any significant effects on the environment.

Advantages and Limitations for Lab Experiments

3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde has several advantages for use in laboratory experiments. It is a versatile reagent that can be used to catalyze a variety of reactions. It is relatively inexpensive and is readily available. Additionally, it is relatively stable and has a low boiling point, making it easy to handle. However, this compound has some limitations. It is volatile and can be difficult to store, and it is sensitive to light and air. Additionally, it can react with other compounds, making it difficult to use in certain applications.

Future Directions

3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde has a wide range of potential applications in scientific research. It can be used to synthesize a variety of compounds, including amines, alcohols, and carboxylic acids. Additionally, it can be used to synthesize peptides and other biologically active compounds. It can also be used in the synthesis of dyes and fluorescent compounds. Additionally, it can be used to catalyze a variety of other reactions, such as addition reactions, condensation reactions, and esterification reactions. Finally, it can be used to study the structure and reactivity of organic molecules.

Synthesis Methods

3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde can be synthesized from ethyl chloroformate and dimethyl oxazole-4-carbaldehyde in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds via a nucleophilic substitution reaction. The reaction is typically carried out at room temperature, and the product is a colorless liquid. The yield of the reaction is typically high, and the reaction can be scaled up to larger quantities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde involves the reaction of 2-chloroethylamine with 2-bromoacetophenone to form 3-(2-chloroethyl)-1-phenyl-2-propen-1-one, which is then reacted with hydroxylamine hydrochloride to form 3-(2-chloroethyl)-1-phenyl-2-propen-1-one oxime. The oxime is then cyclized with phosphorus oxychloride to form 3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde.", "Starting Materials": [ "2-chloroethylamine", "2-bromoacetophenone", "hydroxylamine hydrochloride", "phosphorus oxychloride" ], "Reaction": [ "2-chloroethylamine is reacted with 2-bromoacetophenone in the presence of a base such as potassium carbonate to form 3-(2-chloroethyl)-1-phenyl-2-propen-1-one.", "3-(2-chloroethyl)-1-phenyl-2-propen-1-one is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 3-(2-chloroethyl)-1-phenyl-2-propen-1-one oxime.", "The oxime is then cyclized with phosphorus oxychloride in the presence of a base such as triethylamine to form 3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde." ] }

2763779-62-8

Molecular Formula

C6H6ClNO2

Molecular Weight

159.6

Purity

95

Origin of Product

United States

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